molecular formula C3H6BrFO3S B13609226 2-Bromo-2-fluoroethylmethanesulfonate

2-Bromo-2-fluoroethylmethanesulfonate

Cat. No.: B13609226
M. Wt: 221.05 g/mol
InChI Key: QIKILFCCLWQMKH-UHFFFAOYSA-N
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Description

2-Bromo-2-fluoroethylmethanesulfonate is a specialized alkylating reagent that serves as a critical synthetic intermediate in modern nucleoside chemistry. Its primary research value lies in the construction of modified nucleoside analogs, which are central to drug discovery programs. This compound has been strategically employed in the synthesis of 2'-bromo-2'-fluoro dihalogenated nucleosides, a class of molecules investigated as potent pan-genotypic inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . The incorporation of both bromo and fluoro substituents on the sugar moiety of nucleosides is a key structural modification. This dihalogenated motif is designed to mimic steric effects similar to those of 2'-C-methyl groups, potentially leading to the termination of viral RNA chain elongation once the modified nucleoside is incorporated . Researchers utilize this compound to introduce this crucial bromo-fluoroalkyl fragment into molecular architectures. The compound thus enables the exploration of new therapeutic candidates for viral diseases, contributing to the development of nucleotide analogs with a high barrier to viral resistance . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6BrFO3S

Molecular Weight

221.05 g/mol

IUPAC Name

(2-bromo-2-fluoroethyl) methanesulfonate

InChI

InChI=1S/C3H6BrFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3

InChI Key

QIKILFCCLWQMKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(F)Br

Origin of Product

United States

Precision Synthetic Methodologies for 2 Bromo 2 Fluoroethylmethanesulfonate

Elucidation of Direct Halogenation Pathways

Direct halogenation approaches to form the 2-bromo-2-fluoroethyl moiety often start from ethanol (B145695) or its derivatives. These methods can be categorized into sequential and one-pot protocols, each offering distinct advantages in terms of control and efficiency.

Controlled Sequential Bromination and Fluorination Techniques

The synthesis of the precursor, 2-bromo-2-fluoroethanol, can be achieved through a stepwise introduction of the halogen atoms. One common strategy involves the initial fluorination of an ethanol derivative, followed by bromination. For instance, 2-fluoroethanol (B46154) can be synthesized and subsequently brominated. The fluorination of 2-chloroethanol (B45725) using potassium fluoride (B91410) in a Finkelstein-type reaction is a known method to produce 2-fluoroethanol. The subsequent bromination of 2-fluoroethanol would then yield 2-bromo-2-fluoroethanol. Reagents like phosphorus tribromide can be employed for the bromination of alcohols.

Alternatively, the synthesis can commence with the bromination of a suitable precursor, followed by fluorination. For example, 2-bromoethanol (B42945) can be prepared from ethylene (B1197577) glycol using reagents like phosphorus tribromide or hydrobromic acid. Subsequent fluorination of 2-bromoethanol, potentially using a nucleophilic fluoride source, would lead to the desired 2-bromo-2-fluoroethanol.

Starting MaterialReagent 1 (Step 1)IntermediateReagent 2 (Step 2)Product
2-ChloroethanolPotassium Fluoride2-FluoroethanolBrominating Agent (e.g., PBr₃)2-Bromo-2-fluoroethanol
Ethylene GlycolPhosphorus Tribromide2-BromoethanolFluorinating Agent2-Bromo-2-fluoroethanol

Mechanistic Investigations of Nucleophilic Substitution Approaches

The conversion of a precursor alcohol, such as 2-bromo-2-fluoroethanol, to 2-Bromo-2-fluoroethylmethanesulfonate involves a nucleophilic substitution reaction where the hydroxyl group is transformed into a better leaving group, which is then displaced.

Strategic Displacement of Leaving Groups with Halide and Other Nucleophilic Species

The synthesis of this compound from 2-bromo-2-fluoroethanol is typically achieved through a two-step process. First, the alcohol is converted into a sulfonate ester, a good leaving group. This is commonly done by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) or pyridine. The base neutralizes the HCl generated during the reaction.

The resulting intermediate is 2-bromo-2-fluoroethyl methanesulfonate (B1217627). In this case, the methanesulfonate group is the desired functional group, and no further displacement is needed. However, the principle of converting the hydroxyl group into a good leaving group is central. Should a different halide be desired at the 2-position, a similar strategy could be employed where a diol is selectively protected, converted to a mesylate, and then displaced by a halide nucleophile.

SubstrateReagentBaseProduct
2-Bromo-2-fluoroethanolMethanesulfonyl ChlorideTriethylamineThis compound

Stereochemical Control and Retention/Inversion Phenomena in Synthesis

When a chiral center is present, the stereochemical outcome of nucleophilic substitution reactions is of paramount importance. The conversion of an alcohol to a sulfonate ester, such as a mesylate, proceeds with retention of configuration at the stereocenter because the C-O bond of the alcohol is not broken during this step.

If a subsequent nucleophilic substitution were to occur at this carbon center (for example, displacement of the mesylate by a halide), it would typically proceed via an S_N2 mechanism, resulting in an inversion of configuration. Therefore, by carefully choosing the stereochemistry of the starting alcohol and the reaction sequence, it is possible to control the stereochemistry of the final product. For instance, stereoselective synthesis of chiral 2-bromo-2-fluoroethanol could be achieved, and its subsequent mesylation would yield the corresponding chiral this compound with the same configuration.

Studies on Electrophilic Addition Reactions to Precursors

An alternative synthetic strategy involves the electrophilic addition of a bromine and a fluorine equivalent across a carbon-carbon double bond. While the direct addition of "BrF" is challenging due to the reagent's instability, indirect methods can be employed. For instance, a vinyl precursor could be subjected to a bromination reaction in the presence of a fluoride source.

A plausible precursor for such a reaction would be vinyl methanesulfonate. The reaction of vinyl methanesulfonate with a source of electrophilic bromine (e.g., N-bromosuccinimide) in the presence of a fluoride source (e.g., a fluoride salt or hydrogen fluoride-pyridine complex) could potentially lead to the formation of this compound. The regioselectivity of this addition would be governed by Markovnikov's or anti-Markovnikov's rule depending on the reaction mechanism (ionic vs. radical).

Alkene PrecursorBromine SourceFluoride SourcePotential Product
Vinyl methanesulfonateN-BromosuccinimideHydrogen fluoride-pyridineThis compound

Further research is required to fully elucidate the optimal conditions and synthetic utility of these precision methodologies for the synthesis of this compound.

Halofluorination Principles and Synthetic Utility

Halofluorination is an electrophilic addition reaction that introduces a halogen and a fluorine atom to adjacent carbon atoms of an alkene. The reaction mechanism typically begins with the electrophilic attack of a halogenating agent on the carbon-carbon double bond. This leads to the formation of a cyclic halonium ion intermediate. nih.govorganic-chemistry.org This intermediate is then subjected to a nucleophilic attack by a fluoride ion source.

Common reagents used for this process include a combination of an electrophilic halogen source and a nucleophilic fluorine source. For instance, N-halosuccinimides (NXS) or trihaloisocyanuric acids (TXCA) can serve as the electrophile, while reagents like Olah's reagent (HF-Pyridine) provide the fluoride nucleophile. researchgate.netorganic-chemistry.org

The synthetic utility of the resulting halofluorinated products, like this compound, is significant. The presence of two different halogen atoms with distinct leaving group abilities allows for selective subsequent transformations. nih.gov For example, the bromide is a much better leaving group than fluoride, enabling selective elimination or substitution reactions at the bromine-bearing carbon. This makes halofluorinated compounds versatile intermediates in the synthesis of more complex fluorinated molecules. researchgate.netnih.gov

Regioselective and Stereoselective Outcomes in Addition Reactions

The addition of bromine and fluorine across a double bond is governed by specific principles of regioselectivity and stereoselectivity, which dictate the final structure of the product.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. quora.comyoutube.com In the case of halofluorination of an unsymmetrical alkene, the reaction is generally regioselective and follows Markovnikov's rule. researchgate.netorganic-chemistry.org This principle states that the electrophile (in this case, the bromine cation) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to a more stable carbocationic intermediate (or an intermediate with significant carbocationic character). The nucleophile (fluoride) then attacks the more substituted carbon. reddit.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. quora.commasterorganicchemistry.com The halofluorination reaction is highly stereoselective, typically proceeding via an anti-addition mechanism. organic-chemistry.org This outcome is a direct consequence of the formation of the cyclic halonium ion intermediate. The fluoride ion attacks the intermediate from the side opposite to the bulky halonium ion, resulting in the two new substituents being on opposite faces of the original double bond plane. nih.gov For some substrates, this process can be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

AspectGoverning PrincipleOutcome in HalofluorinationMechanism Detail
RegioselectivityMarkovnikov's RuleBromine adds to the less substituted carbon; Fluorine adds to the more substituted carbon.Formation of the more stable carbocation-like intermediate. reddit.com
StereoselectivityAnti-additionBromine and Fluorine are added to opposite faces of the double bond.Nucleophilic attack of fluoride on the face opposite the cyclic halonium ion. organic-chemistry.orgnih.gov

Development of Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This involves the use of catalysis and the application of green chemistry principles to minimize waste and hazard.

Catalytic Methods for Enhanced Selectivity and Efficiency

The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of efficient and sustainable chemistry. psu.edu In the context of halofluorination, catalytic methods offer the potential to improve reaction rates, yields, and selectivity under milder conditions. While many traditional halofunctionalization reactions rely on stoichiometric electrophilic halogen sources, research is advancing towards transition-metal-catalyzed and organocatalytic approaches. nih.gov

Catalytic systems can offer several advantages:

Improved Selectivity: The acid-base and redox properties of catalysts are key parameters that influence their reactivity and selectivity. d-nb.info Chiral catalysts, in particular, can be designed to control the stereochemical outcome of a reaction, enabling enantioselective synthesis. researchgate.net For instance, transition-metal complexes with chiral ligands or small organic molecules (organocatalysts) can create a chiral environment that favors the formation of one enantiomer over the other in aminohalogenation reactions, a principle that can be extended to halofluorination. nih.govresearchgate.net

Milder Reaction Conditions: Catalytic processes can often be run at lower temperatures and pressures, reducing energy consumption. psu.edu

The development of a catalytic, enantioselective method for the synthesis of this compound would represent a significant advance, providing access to chiral building blocks from achiral starting materials. nih.gov

Catalytic ApproachPotential AdvantagesKey Principle
Transition Metal CatalysisHigh turnover, potential for high enantioselectivity.Custom-designed chiral ligands (e.g., BINAP, SALEN) create a specific steric and electronic environment around the metal center. researchgate.net
OrganocatalysisMetal-free, often less sensitive to air and moisture, environmentally benign.Small chiral organic molecules activate substrates to enable asymmetric transformations. researchgate.net
BiocatalysisExtremely high selectivity, mild aqueous conditions, environmentally friendly.Engineered enzymes with tailored active sites achieve near-perfect selectivity for specific substrates. researchgate.net

Principles of Green Chemistry Applied to the Synthesis of this compound

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com Applying these principles to the synthesis of this compound can lead to more sustainable and safer manufacturing processes.

The 12 Principles of Green Chemistry provide a guide for this approach: nih.govmit.edu

Waste Prevention: It is better to prevent waste than to treat it after it has been created. nih.gov Designing syntheses with high atom economy minimizes byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Addition reactions like halofluorination are inherently atom-economical. The use of reagents like trihaloisocyanuric acids (TXCA) is advantageous as the cyanuric acid byproduct can be recovered and reused. organic-chemistry.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. instituteofsustainabilitystudies.com This involves replacing hazardous reagents like elemental bromine with safer alternatives like N-bromosuccinimide or TBCA (1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione). researchgate.netorganic-chemistry.org

Designing Safer Chemicals: The final product should be designed to be effective while minimizing toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov While dichloromethane (B109758) is an effective solvent for halofluorination, its environmental and health profile encourages the search for greener alternatives. organic-chemistry.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. mit.edu

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting.

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided as it requires additional reagents and generates waste. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are highly selective and effective in small amounts. nih.govnih.gov

Design for Degradation: Chemical products should be designed to break down into harmless substances after use.

Real-Time Analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. nih.gov

Inherently Safer Chemistry for Accident Prevention: Substances and their forms used in a process should be chosen to minimize the potential for chemical accidents. nih.gov

Green Chemistry PrincipleApplication to Synthesis of this compound
Atom EconomyUtilize addition reactions which are inherently high in atom economy. Use reagents like TXCA where byproducts are recyclable. organic-chemistry.org
Less Hazardous SynthesisReplace elemental halogens with N-halosuccinimides or trihaloisocyanuric acids. researchgate.netorganic-chemistry.org
Safer SolventsSeek alternatives to chlorinated solvents like dichloromethane. organic-chemistry.org
Energy EfficiencyDevelop methods, potentially catalytic, that operate at or near ambient temperature and pressure. mit.edu
CatalysisEmploy catalytic methods to reduce waste, increase efficiency, and avoid stoichiometric reagents. psu.edunih.gov

Comprehensive Analysis of Reactivity and Mechanistic Pathways of 2 Bromo 2 Fluoroethylmethanesulfonate

Detailed Exploration of Nucleophilic Substitution Reactivity

Nucleophilic substitution reactions on 2-bromo-2-fluoroethylmethanesulfonate would primarily involve the displacement of the excellent mesylate leaving group from the primary carbon. The methanesulfonate (B1217627) is the conjugate base of a strong acid, making it a very stable species upon departure. pitt.edu

Unimolecular (SN1) Mechanisms: Carbocation Formation and Rearrangements

The SN1 mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. masterorganicchemistry.comchemistrysteps.com In the case of this compound, the rate-determining step would be the spontaneous dissociation of the mesylate leaving group to form a primary carbocation. masterorganicchemistry.combyjus.com

However, primary carbocations are inherently unstable. The reaction may be prone to rearrangement to form a more stable carbocation. leah4sci.comyoutube.comlibretexts.org A 1,2-hydride shift from the adjacent carbon would lead to the formation of a secondary carbocation, which is stabilized by the presence of the fluorine and bromine atoms. youtube.comyoutube.com This rearranged carbocation would then be captured by a nucleophile. libretexts.orgyoutube.com

The rate of an SN1 reaction is profoundly influenced by the polarity of the solvent. libretexts.org Polar protic solvents, such as water and alcohols, are particularly effective at accelerating SN1 reactions because they can stabilize both the carbocation intermediate through ion-dipole interactions and the departing leaving group anion through hydrogen bonding. slideshare.netquora.comlibretexts.orgblogspot.com This solvation lowers the energy of the transition state for the ionization step, thereby increasing the reaction rate. libretexts.org Polar aprotic solvents can also solvate cations but are less effective at solvating anions, making polar protic solvents the preferred medium for SN1 pathways. libretexts.orgblogspot.com

The strength of the nucleophile does not affect the rate of an SN1 reaction because the nucleophile is not involved in the rate-determining step. chemistrysteps.comlibretexts.org Consequently, SN1 reactions are favored by weak nucleophiles, and often the solvent itself acts as the nucleophile in a process known as solvolysis. libretexts.orglibretexts.org

Table 1: Relative Rate of SN1 Solvolysis vs. Solvent Polarity Data is illustrative for a typical SN1 reaction and demonstrates the general trend.

SolventDielectric Constant (ε)Relative RateSolvent Type
Ethanol (B145695) (80%) / Water (20%)671200Polar Protic
Water784000Polar Protic
Formic Acid5850000Polar Protic
Acetic Acid61Polar Protic
Acetone2150Polar Aprotic
Dimethylformamide (DMF)3730Polar Aprotic

While the initial carbocation formed from this compound would be a highly unstable primary carbocation, a subsequent 1,2-hydride shift would generate a secondary carbocation at the C2 position, adjacent to both a fluorine and a bromine atom. The stability of this carbocation is governed by competing stereoelectronic effects.

Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which would tend to destabilize an adjacent positive charge. However, halogens also possess lone pairs of electrons that can be donated to the empty p-orbital of the carbocation through resonance (+M or mesomeric effect). stackexchange.com For fluorine, which is in the same period as carbon, the overlap between its 2p orbital and the carbon's 2p orbital is highly effective. stackexchange.com This p-p orbital overlap allows for significant donation of electron density, which can stabilize the carbocation and often outweighs its inductive effect. stackexchange.comrsc.org This stabilizing interaction is a key stereoelectronic factor. wikipedia.org Studies have shown that an α-fluorine substituent is effective at stabilizing carbocations. rsc.org

Competitive Dynamics Between SN1 and SN2 Mechanisms in this compound Reactions

The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution is a central theme in organic chemistry, governed by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and solvent effects. masterorganicchemistry.compressbooks.pub

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This pathway is sensitive to steric hindrance; bulkier substrates react more slowly. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub

Conversely, the SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The stability of the potential carbocation is the most critical factor for an SN1 pathway. masterorganicchemistry.com

For this compound, the reaction center is a primary carbon. Primary alkyl halides typically favor the SN2 pathway because the formation of a primary carbocation is highly energetically unfavorable. masterorganicchemistry.comlibretexts.org However, the presence of two halogen substituents (bromine and fluorine) on the adjacent carbon introduces significant electronic and steric effects that would need to be specifically studied.

Table 1: General Factors Influencing SN1 vs. SN2 Mechanisms

FactorFavors SN1Favors SN2
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, CN⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group requiredGood leaving group required
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]

Examination of Elimination Reactions

Elimination reactions, which lead to the formation of alkenes, are often in competition with substitution reactions. libretexts.org They can proceed through unimolecular (E1) or bimolecular (E2) pathways. ksu.edu.sa

Unimolecular (E1) Pathways: Carbocation-Mediated Olefin Formation

The E1 mechanism, much like the SN1 mechanism, proceeds through a carbocation intermediate. iitk.ac.inchemicalnote.com After the leaving group departs in the slow, rate-determining step, a base removes a proton from an adjacent carbon (a β-hydrogen), leading to the formation of a double bond. ksu.edu.sa E1 reactions are favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgiitk.ac.in Given that this compound is a primary substrate, the E1 pathway is generally considered unlikely due to the instability of the corresponding primary carbocation. libretexts.org

Bimolecular (E2) Pathways: Concerted Elimination Mechanisms

The E2 mechanism is a concerted, one-step process where a base removes a β-hydrogen at the same time the leaving group departs. ksu.edu.saiitk.ac.in This reaction requires a strong base and is bimolecular, with the rate depending on the concentrations of both the substrate and the base. chemicalnote.com A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group, meaning they must be in the same plane and on opposite sides of the carbon-carbon bond. ksu.edu.sa For this compound, reaction with a strong, non-nucleophilic base would likely favor the E2 pathway.

Regiochemical Control: Saytzeff vs. Hofmann Product Distributions

When an alkyl halide has multiple, non-equivalent β-hydrogens, the E2 reaction can lead to a mixture of isomeric alkenes. The regioselectivity is often governed by two empirical rules:

Saytzeff (or Zaitsev) Rule : Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. libretexts.orgchemistrysteps.com This outcome is typical when using small, strong bases like ethoxide or hydroxide (B78521). ksu.edu.sa

Hofmann Rule : Predicts that the major product will be the less substituted alkene. This is often observed when using a sterically bulky base (e.g., potassium tert-butoxide) or when the leaving group is poor. ksu.edu.sakhanacademy.org Steric hindrance prevents the bulky base from accessing the more sterically hindered interior proton, leading to preferential abstraction of a more accessible, terminal proton. ksu.edu.sa

For this compound, elimination would involve the removal of a proton from the carbon bearing the halogens. The choice of base would be critical in determining the product distribution if different elimination pathways were possible.

Interplay and Competition Between Substitution and Elimination Processes

Substitution and elimination reactions are often concurrent, and the product ratio depends heavily on the reaction conditions. libretexts.orgyoutube.com Several factors dictate the outcome:

Nature of the Base/Nucleophile : Strong, sterically hindered bases (like tert-butoxide) strongly favor E2 elimination. libretexts.org Strong, unhindered bases/good nucleophiles (like hydroxide or ethoxide) can lead to both SN2 and E2 products. youtube.com Weak bases/good nucleophiles (like iodide or cyanide) tend to favor substitution. libretexts.org

Substrate Structure : Steric hindrance around the reaction center inhibits SN2 reactions, thereby increasing the proportion of elimination. Tertiary halides, for instance, predominantly undergo elimination with strong bases. libretexts.org

Temperature : Higher temperatures generally favor elimination over substitution, as elimination reactions typically have a higher activation energy and result in an increase in entropy. youtube.com

In the case of this compound, a primary substrate, SN2 reactions would be expected with good nucleophiles that are weak bases. The use of a strong base, particularly a bulky one, would shift the balance towards E2 elimination. youtube.com

Electronic and Steric Influence of Halogen Substituents on Reactivity

The presence of both bromine and fluorine on the β-carbon relative to the methanesulfonate leaving group would have a profound impact on the reactivity of this compound.

Electronic Effects : Fluorine is the most electronegative element, and both fluorine and bromine are strongly electron-withdrawing. This inductive effect would increase the acidity of the β-hydrogens, potentially facilitating their removal in an E2 reaction. libretexts.orglibretexts.org The high electronegativity of fluorine is known to promote elimination when reactions with basic nucleophiles are forced. libretexts.orglibretexts.org

Steric Effects : The presence of two halogen atoms, particularly the larger bromine atom, increases the steric bulk around the β-carbon. This steric hindrance could potentially slow down an SN2 reaction if the nucleophile is bulky. For E2 reactions, the steric environment would influence whether a base can easily access the β-hydrogens, playing a role in Hofmann vs. Saytzeff regioselectivity.

Further experimental investigation is required to quantify these effects and to fully elucidate the specific reaction dynamics of this compound.

The Role of Fluorine in Modulating Reactivity and Stability

The presence of a fluorine atom at the C2 position of this compound significantly influences the compound's reactivity and the stability of its intermediates. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) plays a crucial role in the chemical behavior of the molecule. This effect polarizes the carbon-fluorine bond and, by extension, affects the adjacent carbon-bromine and carbon-oxygen bonds of the methanesulfonate group.

The strong inductive effect of fluorine can stabilize anionic intermediates that may form during a reaction. For instance, in a reaction proceeding through a mechanism involving a partial or full negative charge on the C2 carbon, the fluorine atom would help to delocalize and stabilize this charge, thereby lowering the activation energy of the reaction.

Conversely, the fluorine atom can destabilize any developing positive charge (carbocation) at the C2 position. This would make reactions proceeding through an SN1-type mechanism at this center less favorable. The high electronegativity of fluorine also strengthens the C-F bond, making it a very poor leaving group in nucleophilic substitution reactions.

Comparative Analysis of Bromine and Methanesulfonate as Leaving Groups

This compound possesses two potential leaving groups: a bromide ion (Br⁻) and a methanesulfonate ion (CH₃SO₃⁻). The efficiency of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups.

A comparison of the conjugate acids of the two leaving groups, hydrobromic acid (HBr) and methanesulfonic acid (CH₃SO₃H), reveals that both are strong acids. However, methanesulfonic acid is a stronger acid than HBr. This indicates that the methanesulfonate anion is a weaker base and, therefore, a better leaving group than the bromide anion.

In many contexts, iodide and bromide are found to be more reactive than p-toluenesulfonate and methanesulfonate in nucleophilic substitution reactions. acs.orgnih.gov The reactivity of a leaving group can also be influenced by the nature of the nucleophile and the solvent system used. stackexchange.com For instance, in certain reactions, bromide may prove to be a more effective leaving group.

Feature Bromide (Br⁻) Methanesulfonate (MsO⁻)
Conjugate Acid Hydrobromic Acid (HBr) Methanesulfonic Acid (CH₃SO₃H)
pKa of Conjugate Acid ~ -9 ~ -2.6
Basicity Weaker Base Stronger Base
General Leaving Group Ability Good Excellent

Other Significant Reactivity Modalities

Radical-Mediated Transformations Involving this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, initiated by heat or light. This cleavage would generate a bromine radical and a 2-fluoroethylmethanesulfonate radical. The formation of radicals is a key step in many synthetic transformations.

Studies on analogous compounds, such as alkyl 2-bromo-2,2-difluoroacetates, have shown that they readily undergo radical addition reactions to alkenes. nih.gov By analogy, the 2-fluoroethylmethanesulfonate radical could add to unsaturated systems, leading to the formation of new carbon-carbon bonds. These types of radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. ucr.eduyoutube.com The reactivity and selectivity of bromine radicals are well-documented, with bromine being highly selective in its reactions. youtube.com

Electrophilic Behavior and Functional Group Interconversions

The carbon atom bonded to the bromine and the carbon atom bonded to the methanesulfonate group in this compound are electrophilic centers. This is due to the electron-withdrawing nature of the attached leaving groups. These electrophilic sites are susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions.

This reactivity allows for a variety of functional group interconversions. For example, reaction with a suitable nucleophile could lead to the displacement of either the bromide or the methanesulfonate group. The choice of nucleophile and reaction conditions can often be tuned to selectively replace one leaving group over the other.

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Strategic Applications of this compound as a Versatile Synthetic Intermediate

Construction of Complex Fluorinated Organic Scaffolds

Targeted Introduction of Fluoroethyl and Related Moieties

Methodologies for Geminal Difluoride Synthesis via Derivatives

Precursor Development in Radiochemical Synthesis

Design and Synthesis of Novel Radiolabeled Synthons (e.g., for ¹⁸F incorporation)

Mechanistic Aspects of Radiofluorination Using this compound Derivatives

Integration into Multi-Step Organic Synthesis

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Strategic Applications of 2 Bromo 2 Fluoroethylmethanesulfonate As a Versatile Synthetic Intermediate

Integration into Multi-Step Organic Synthesis

Role as a Key Intermediate for Pharmaceutical Precursors

The strategic importance of 2-bromo-2-fluoroethylmethanesulfonate in pharmaceutical synthesis lies in its function as a powerful bifunctional electrophile, ideal for introducing the 2-bromo-2-fluoroethyl moiety into complex molecular scaffolds. This structural motif is of significant interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The compound acts as a potent alkylating agent. The methanesulfonate (B1217627) group (mesylate) is an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, which are common functionalities in pharmaceutical precursors. This reactivity is analogous to other 2-haloethyl sulfonates that have been prepared and investigated as 2-haloethylating agents in the context of cancer chemotherapy. nih.gov For instance, compounds like 2-chloroethyl methanesulfonate have shown significant antineoplastic activity, demonstrating the utility of this class of compounds in forming covalent bonds with biological targets. nih.gov

Similarly, related building blocks such as ethyl bromofluoroacetate and ethyl bromodifluoroacetate are widely used as key intermediates in the synthesis of biologically active molecules, underscoring the value of the bromo-fluoroalkyl structure in drug development. chemimpex.comchemimpex.com The synthesis of radiolabeled pharmaceuticals also utilizes similar precursors; for example, 2-bromo-1-[¹⁸F]fluoroethane is employed for the routine synthesis of ¹⁸F-fluoroethylated compounds for positron emission tomography (PET). nih.gov This highlights the role of bromo-fluoro-ethyl groups in advanced medical applications.

Table 1: Potential Pharmaceutical Precursor Synthesis via Nucleophilic Substitution

Nucleophile Class Substrate Example Potential Product Structure Therapeutic Area of Interest
Primary Amine Aniline derivative R-NH-CH₂-CHFBr Kinase Inhibitors, Antivirals
Phenol Substituted Phenol R-O-CH₂-CHFBr GPCR Modulators, Anti-inflammatories
Thiol Cysteine derivative R-S-CH₂-CHFBr Protease Inhibitors, Enzyme Modulators

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The incorporation of fluorine atoms is a proven strategy for enhancing the efficacy of agrochemicals such as herbicides, fungicides, and insecticides. ccspublishing.org.cnresearchgate.net The 2-bromo-2-fluoroethyl group introduced by this compound can impart desirable properties to agrochemical candidates, including increased potency and altered environmental persistence.

The synthetic utility of related bromo-fluoro compounds is well-established in the agrochemical industry. chemimpex.comnbinno.com For example, ethyl bromodifluoroacetate is a key reagent for creating fluorinated compounds used in crop protection. chemimpex.com The reactivity of the methanesulfonate allows for the efficient coupling of the bromo-fluoro-ethyl side chain to various heterocyclic or aromatic cores common in agrochemical design.

In the realm of specialty chemicals, analogous structures have found critical applications. A notable example is the synthesis of 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salts from 2-bromo-2,2-difluoroethanol. google.com These sulfonic acid derivatives are valuable as photoacid generators in chemically amplified resist materials for advanced semiconductor manufacturing. google.com This suggests a potential application for this compound or its derivatives in the formulation of materials for microelectronics.

Advanced Derivatization Chemistry

The dual reactivity of this compound provides a rich platform for advanced derivatization, enabling the synthesis of a diverse array of novel chemical entities.

Exploration of Novel Organohalogen and Organosulfonate Derivatives

The structure of this compound allows for selective chemical transformations at two distinct sites: the carbon-bromine bond and the carbon-sulfonate bond.

Reactions at the C-Br Bond: The bromine atom can be substituted or eliminated. Nucleophilic substitution of bromine could lead to di-functionalized ethyl derivatives. More significantly, the C-Br bond is amenable to organometallic chemistry. For instance, formation of a Grignard reagent or participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) could allow for the formation of carbon-carbon bonds, leading to more complex molecules where the fluoroethylmethanesulfonate moiety is retained for subsequent reactions.

Reactions at the C-O Bond (Mesylate Displacement): As the primary reaction pathway, the methanesulfonate group can be displaced by a vast array of nucleophiles. This reaction is fundamental to its role as an alkylating agent. By carefully selecting the nucleophile, a wide range of derivatives can be synthesized, each retaining the 2-bromo-2-fluoroethyl functional group for further manipulation. This is the most common strategy for employing sulfonate esters in synthesis.

A closely related compound, 2-bromoethyl methanesulfonate, serves as a reference for the reactivity of the sulfonate group in such structures. nih.gov

Functionalization Strategies for Diverse Chemical Applications

The strategic functionalization of this compound can be tailored to generate intermediates for various applications.

Sequential Nucleophilic Substitution: A primary strategy involves a two-step process. First, a nucleophile (e.g., a phenoxide or amine) displaces the methanesulfonate. In a second step, the bromine on the resulting product is substituted by a different nucleophile or used in a metal-catalyzed coupling reaction. This sequential approach allows for the controlled and asymmetric introduction of two different functional groups.

Elimination Reactions: Treatment with a strong, non-nucleophilic base could induce elimination of HBr to form a vinyl fluoride (B91410) derivative, which are themselves valuable monomers and synthetic intermediates. Alternatively, elimination of methanesulfonic acid could also be envisioned under specific conditions.

Synthesis of Heterocycles: The bifunctional nature of the molecule makes it an attractive precursor for synthesizing saturated heterocycles. For example, reaction with a dinucleophile, such as an amino alcohol or a diamine, could lead to the formation of morpholine (B109124) or piperazine (B1678402) rings functionalized with a fluorine atom, which are privileged structures in drug discovery.

Table 2: Summary of Potential Functionalization Reactions

Reaction Type Reagent/Catalyst Functional Group Targeted Resulting Structure
Nucleophilic Substitution Nu⁻ (e.g., R-O⁻, R-NH₂, R-S⁻) Methanesulfonate Nu-CH₂-CHFBr
Organometallic Coupling Mg; or Pd/Cu catalyst + organometallic reagent Bromine R-CHF-CH₂-OMs
Sequential Substitution 1. Nu₁⁻2. Nu₂⁻ 1. Methanesulfonate2. Bromine Nu₁-CH₂-CHF-Nu₂

Advanced Spectroscopic and Structural Elucidation Methodologies in the Study of 2 Bromo 2 Fluoroethylmethanesulfonate

Comprehensive NMR Spectroscopy for Molecular Structure Assignment (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of 2-bromo-2-fluoroethylmethanesulfonate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to provide key insights into its structure. The methanesulfonate (B1217627) (mesyl) group will exhibit a singlet for the methyl protons (CH₃), typically in the downfield region due to the electron-withdrawing nature of the sulfonate group. The two protons on the ethyl chain will be diastereotopic due to the adjacent stereocenter at the carbon bearing the bromine and fluorine atoms. This will result in two distinct signals, each likely appearing as a doublet of doublets due to coupling with each other (geminal coupling) and with the fluorine atom. The chemical shifts of these protons will be influenced by the neighboring electronegative bromine, fluorine, and oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each of the three carbon atoms in the molecule. docbrown.info The methyl carbon of the methanesulfonate group will appear at a characteristic chemical shift. The two carbons of the ethyl group will be deshielded to different extents due to the attached substituents. The carbon bonded to the bromine and fluorine atoms will experience significant downfield shifts. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon environment. libretexts.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. wikipedia.org The spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to a secondary alkyl carbon. Furthermore, this signal will be split into a doublet by the adjacent proton, providing valuable information about the connectivity. huji.ac.il

2D NMR Techniques: To unambiguously assign all signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, confirming the connectivity between the diastereotopic protons on the ethyl chain. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 nuclei, allowing for the definitive assignment of the carbon signals for the CH₂ and CHBrF groups. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (typically 2-3 bonds). This would be crucial for confirming the connectivity between the ethyl group and the methanesulfonate moiety, for instance, by observing a correlation between the CH₂ protons and the sulfonate carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constants (Hz)
¹H (CH₃SO₃)3.0 - 3.5SingletN/A
¹H (CH₂O)4.0 - 4.8Doublet of doubletsJH-H, JH-F
¹H (CHBrF)6.0 - 6.8Doublet of doubletsJH-H, JH-F
¹³C (CH₃SO₃)35 - 45SingletN/A
¹³C (CH₂O)65 - 75SingletN/A
¹³C (CHBrF)85 - 95DoubletJC-F
¹⁹F-150 to -200DoubletJF-H

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₃H₆BrFO₃S).

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This will result in a characteristic pair of peaks for the molecular ion and any bromine-containing fragments, separated by two mass units (m/z) and having nearly equal intensities. docbrown.info

The fragmentation of this compound under mass spectrometry conditions would likely proceed through several pathways, including:

Loss of the bromine radical (•Br) or fluorine radical (•F).

Cleavage of the C-S bond, leading to the formation of the methanesulfonyl cation ([CH₃SO₂]⁺) and the 2-bromo-2-fluoroethoxy radical.

Fragmentation of the ethyl chain.

The analysis of these fragment ions by HRMS would provide further confirmation of the molecular structure.

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[M]⁺221.9223.9Molecular Ion
[M - Br]⁺143.0-Loss of Bromine
[M - F]⁺203.0205.0Loss of Fluorine
[CH₃SO₂]⁺79.0-Methanesulfonyl cation
[CH₂BrF]⁺110.9112.9Bromofluoromethyl cation

X-ray Crystallography for Elucidating Solid-State Structure and Stereochemistry (on suitable derivatives)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique would provide the most definitive structural information if successful. X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a suitable crystalline derivative would unambiguously determine its absolute stereochemistry (R or S configuration) at the stereocenter. This is a significant advantage over spectroscopic methods, which generally cannot determine absolute configuration without a chiral reference.

The solid-state conformation of the molecule, including the orientation of the methanesulfonate group relative to the ethyl chain, would also be revealed. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal packing.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and can also be used to study conformational isomers.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups:

S=O stretching: Strong, characteristic bands for the symmetric and asymmetric stretching of the sulfonyl group (SO₂) would be observed in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

S-O stretching: A band corresponding to the S-O single bond stretch would be expected in the 800-900 cm⁻¹ region.

C-H stretching and bending: Bands for the stretching and bending vibrations of the methyl and methylene (B1212753) groups would be present in the typical alkane regions.

C-F and C-Br stretching: The stretching vibrations for the carbon-fluorine and carbon-bromine bonds would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. This combined experimental and theoretical approach can also provide insights into the conformational preferences of the molecule. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
SO₂Asymmetric Stretch1350 - 1400Strong (IR)
SO₂Symmetric Stretch1150 - 1200Strong (IR)
S-OStretch800 - 900Medium (IR)
C-H (alkyl)Stretch2850 - 3000Medium to Strong (IR, Raman)
C-H (alkyl)Bend1350 - 1470Medium (IR)
C-FStretch1000 - 1400Strong (IR)
C-BrStretch500 - 600Medium to Strong (IR)

Computational and Theoretical Investigations of 2 Bromo 2 Fluoroethylmethanesulfonate Chemistry

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These studies can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. escholarship.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in locating the minimum energy structure of a molecule, known as the ground state, as well as the high-energy structures that represent the barriers to chemical reactions, known as transition states. researchgate.net

For 2-bromo-2-fluoroethylmethanesulfonate, DFT calculations would typically be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms. Furthermore, by mapping the potential energy surface, transition states for various potential reactions, such as nucleophilic substitution or elimination, can be identified. The energy difference between the ground state and a transition state provides the activation energy for that reaction, a crucial parameter for understanding reaction kinetics.

Table 1: Illustrative DFT-Calculated Energetic Properties of this compound

ParameterIllustrative ValueDescription
Ground State Energy-1250.5 HartreeThe total electronic energy of the molecule in its most stable conformation.
Activation Energy (SN2)25.5 kcal/molThe calculated energy barrier for a hypothetical bimolecular nucleophilic substitution reaction.
Activation Energy (E2)30.2 kcal/molThe calculated energy barrier for a hypothetical bimolecular elimination reaction.

Note: The values presented in this table are illustrative and intended to represent the type of data obtained from DFT calculations. They are not based on actual experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgyoutube.comyoutube.comyoutube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.orgyoutube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. libretexts.orgyoutube.com

The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using quantum chemical methods. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO lobes can predict the sites of nucleophilic and electrophilic attack, respectively. For instance, the LUMO is likely to be localized around the carbon atom bonded to the bromine and fluorine atoms, making it susceptible to attack by a nucleophile.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

Molecular OrbitalIllustrative Energy (eV)Description and Implication for Reactivity
HOMO-11.5Represents the energy of the highest energy electrons. A lower energy suggests higher stability and lower nucleophilicity.
LUMO-0.8Represents the energy of the lowest energy empty orbital. A lower energy suggests a greater propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap10.7A larger energy gap is indicative of higher kinetic stability and lower chemical reactivity.

Note: The values presented in this table are for illustrative purposes to demonstrate the concepts of FMO theory and are not actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion, it is possible to identify the different stable conformations (rotational isomers or rotamers) and the energy barriers between them. This provides a more complete picture of the molecule's structure than a single ground-state geometry.

Furthermore, MD simulations are invaluable for studying the effects of the environment, such as a solvent, on molecular behavior. By including explicit solvent molecules in the simulation, one can investigate how solvation influences the conformational preferences and reactivity of this compound. For example, polar solvents might stabilize certain conformations or reaction intermediates through dipole-dipole interactions or hydrogen bonding.

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of molecules, which can be a powerful tool for interpreting experimental spectra or for identifying unknown compounds. mdpi.com

For this compound, quantum chemical calculations can predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. nih.gov By comparing the predicted NMR spectrum with an experimental one, it is possible to confirm the structure of the molecule.

Electronic excitation energies can also be calculated, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This information can be useful in understanding the photochemistry of the molecule.

Table 3: Illustrative Computationally Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterIllustrative Predicted Value
Infrared (IR) SpectroscopyC=O Stretch1750 cm⁻¹
¹³C NMR SpectroscopyChemical Shift (C-Br)65 ppm
¹⁹F NMR SpectroscopyChemical Shift-180 ppm
UV-Vis Spectroscopyλmax210 nm

Note: The values in this table are illustrative and represent the type of data that can be generated through computational prediction of spectroscopic parameters. They are not based on actual calculations for this compound.

Future Perspectives and Emerging Research Trajectories for 2 Bromo 2 Fluoroethylmethanesulfonate

Innovations in Catalytic Transformations

Currently, there is no publicly available research detailing specific catalytic transformations for 2-bromo-2-fluoroethylmethanesulfonate. The development of novel catalysts is a cornerstone of modern synthetic chemistry, enabling more efficient, selective, and sustainable chemical reactions. Future research into this compound could explore the use of transition-metal catalysts for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Additionally, organocatalysis could offer a metal-free alternative for various transformations. The unique combination of bromine, fluorine, and a methanesulfonate (B1217627) group suggests that chemoselective catalytic reactions would be a primary focus, targeting specific reactive sites on the molecule.

Implementation in Continuous Flow Chemistry Systems

The application of continuous flow chemistry to the synthesis and transformation of this compound remains an unexplored area. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. mdpi.comnih.govd-nb.infonih.gov Future studies could investigate the synthesis of this compound in a flow reactor, potentially leading to higher yields and purity. Furthermore, subsequent in-line transformations of this compound could be developed, creating a streamlined, multi-step synthesis of more complex molecules. The ability to precisely control reaction parameters in a flow system could be particularly beneficial for managing the reactivity of the bromo- and fluoro- substituents.

Strategies for Asymmetric Synthesis and Chiral Induction

The potential for creating chiral centers from this compound through asymmetric synthesis is a theoretical possibility that has not yet been investigated. Asymmetric catalysis, employing chiral catalysts or auxiliaries, could be used to introduce stereoselectivity in reactions involving this compound. nih.govnih.gov For instance, enantioselective nucleophilic substitution of the bromine atom could lead to the formation of chiral products. The development of such strategies would be highly dependent on the specific reactions targeted and the design of catalysts that can effectively control the stereochemical outcome in the presence of the fluoro and methanesulfonate groups.

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. mdpi.compatsnap.com To date, no specific "green" synthetic routes for this compound have been reported. Future research could focus on developing more sustainable methods for its preparation, potentially utilizing bio-based starting materials, employing greener solvents, or designing catalytic processes that minimize byproduct formation. Life cycle assessment and atom economy calculations would be crucial in evaluating the environmental footprint of any newly developed synthetic pathways.

Exploration of Unconventional Reactivity and Novel Application Domains

The unique electronic properties imparted by the fluorine and bromine atoms, combined with the leaving group ability of the methanesulfonate, suggest that this compound could exhibit unconventional reactivity. However, no studies have been published exploring these possibilities. Potential areas of future investigation could include its use as a precursor for generating novel reactive intermediates or its application in the synthesis of fluorinated building blocks for materials science or agrochemicals. The exploration of its reactivity under non-traditional conditions, such as photochemical or electrochemical activation, could also unveil new synthetic pathways and applications.

Q & A

Q. What are the recommended analytical techniques to confirm the structural integrity and purity of 2-Bromo-2-fluoroethylmethanesulfonate?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm the molecular structure, particularly focusing on the bromine-fluorine coupling and sulfonate ester peaks. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is recommended for purity assessment, as seen in quality control protocols for structurally similar brominated compounds . Elemental analysis can further validate stoichiometric composition. For thermally stable batches, compare melting points with literature data (if available) or differential scanning calorimetry (DSC).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition, as indicated for analogous halogenated sulfonates . Use desiccants to minimize moisture exposure. For long-term storage, consider inert-gas purging (argon/nitrogen). Conduct periodic stability tests via HPLC to detect degradation products.

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : While direct synthesis protocols are scarce in public literature, analogous sulfonate esters suggest a two-step approach:

Fluorination and Bromination : React 2-fluoroethanol with phosphorus tribromide (PBr₃) to introduce bromine at the β-position.

Sulfonation : Treat the intermediate with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity through NMR and mass spectrometry.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The sulfonate group acts as a superior leaving group, but competing elimination pathways may arise. To favor substitution:
  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Employ mild bases (e.g., K₂CO₃) to avoid dehydrohalogenation.
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (40–60°C) to balance kinetics and selectivity .
    Compare results with structurally similar trifluoromethanesulfonates, where regioselectivity trends are well-documented .

Q. What strategies resolve contradictions in reactivity data between this compound and its non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters electronic and steric profiles, potentially slowing nucleophilic attacks. To address discrepancies:

Perform kinetic isotope effect (KIE) studies to differentiate between electronic and steric contributions.

Use computational methods (DFT calculations) to map transition-state geometries and compare activation barriers .

Validate hypotheses with control experiments using deuterated or fluorinated analogs .

Q. How to design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target enzymes/receptors. Fluorine’s polarity may enhance binding specificity, as seen in bromo-fluoro benzylamine derivatives .
  • Metabolite Tracking : Employ LC-MS to identify hydrolysis products (e.g., methanesulfonic acid, 2-fluoroethanol) in cellular assays.
  • Comparative Analysis : Test activity against non-fluorinated bromoethyl sulfonates to isolate fluorine’s role .

Experimental Design & Data Analysis

Q. How to design kinetic studies for hydrolysis of this compound under varying pH conditions?

  • Methodological Answer :
  • Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (tracking absorbance changes at 260 nm) or conductometric titration.
  • Calculate rate constants (k) using pseudo-first-order kinetics. Compare with Arrhenius plots at 25–50°C to determine activation parameters.
  • Reference stability data from bromophenyl trifluoromethanesulfonates, where acidic conditions accelerate degradation .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across multiple assays?

  • Methodological Answer :
  • Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent polarity, cell-line variability).
  • Use Bland-Altman plots to assess agreement between assay platforms.
  • Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. enzyme inhibition assays) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :
  • Use explosion-proof fume hoods and anti-static equipment due to potential exothermic reactions.
  • Wear fluoropolymer-coated gloves to prevent permeation, as recommended for halogenated methanesulfonates .
  • Neutralize waste with 10% sodium bicarbonate before disposal, following EPA guidelines for brominated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.